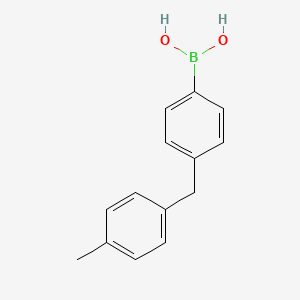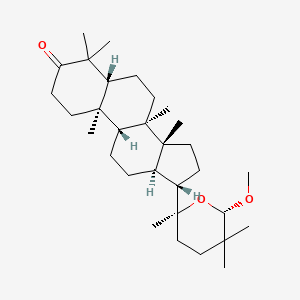
CycLuc2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CycLuc2 is a synthetic luciferin analog that has been developed to enhance bioluminescence imaging. It is particularly notable for its ability to emit light when catalyzed by luciferase enzymes, making it a valuable tool in various scientific research applications. Unlike natural luciferins, this compound has been engineered to improve stability and light emission properties, which makes it suitable for more sensitive and accurate imaging.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CycLuc2 involves several steps, starting with the preparation of the core luciferin structure. The process typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its properties
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. Continuous-flow techniques and high-efficiency reactors are often employed to increase production rates and reduce costs. The use of automated systems ensures consistent quality and minimizes human error.
Análisis De Reacciones Químicas
Types of Reactions
CycLuc2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of luciferase enzymes, leading to the emission of light.
Reduction: Although less common, this compound can undergo reduction reactions under specific conditions.
Substitution: Functional groups on this compound can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Typically involves luciferase enzymes and adenosine triphosphate (ATP) as cofactors.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Utilizes various nucleophiles and electrophiles depending on the desired modification.
Major Products
The primary product of the oxidation reaction is an excited-state oxyluciferin, which emits light as it returns to the ground state. Other reactions may yield modified versions of this compound with different functional groups.
Aplicaciones Científicas De Investigación
CycLuc2 has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in bioluminescence imaging to visualize cellular and molecular processes in live organisms.
Medicine: Utilized in diagnostic imaging to detect diseases and monitor treatment efficacy.
Industry: Applied in quality control processes to detect contaminants and ensure product integrity.
Mecanismo De Acción
CycLuc2 exerts its effects through a bioluminescence reaction catalyzed by luciferase enzymes. The mechanism involves the following steps:
Activation: this compound is activated by luciferase in the presence of ATP, forming an adenylate intermediate.
Oxidation: The intermediate undergoes oxidation, resulting in the formation of an excited-state oxyluciferin.
Light Emission: The excited-state oxyluciferin emits light as it returns to the ground state, producing a detectable signal.
Comparación Con Compuestos Similares
CycLuc2 is unique compared to other luciferins due to its enhanced stability and light emission properties. Similar compounds include:
D-Luciferin: The natural substrate for firefly luciferase, known for its use in bioluminescence imaging.
Coelenterazine: A luciferin used in marine organisms, also employed in imaging applications.
Furimazine: A synthetic luciferin used in various bioluminescence assays.
This compound stands out due to its ability to produce a more stable and intense light signal, making it a preferred choice for sensitive imaging applications.
Propiedades
Fórmula molecular |
C14H13N3O2S2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(4S)-2-(5-methyl-6,7-dihydropyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13N3O2S2/c1-17-3-2-7-4-8-11(5-10(7)17)21-13(15-8)12-16-9(6-20-12)14(18)19/h4-5,9H,2-3,6H2,1H3,(H,18,19)/t9-/m1/s1 |
Clave InChI |
FHDMDDBUGSVLGG-SECBINFHSA-N |
SMILES isomérico |
CN1CCC2=CC3=C(C=C21)SC(=N3)C4=N[C@H](CS4)C(=O)O |
SMILES canónico |
CN1CCC2=CC3=C(C=C21)SC(=N3)C4=NC(CS4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)




![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)

